molecular formula C14H18Cl2N4O2 B4609381 N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide

N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide

Cat. No.: B4609381
M. Wt: 345.2 g/mol
InChI Key: YLCDCNGYTKRHNJ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a piperidine ring, and a hydrazinylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Attachment of the Hydrazinylcarbonyl Moiety: The hydrazinylcarbonyl group is attached through a condensation reaction with hydrazine and an acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide
  • N-(2,5-difluorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydrazinylcarbonyl group also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[3-(hydrazinecarbonyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N4O2/c15-10-3-4-11(16)12(6-10)18-13(21)8-20-5-1-2-9(7-20)14(22)19-17/h3-4,6,9H,1-2,5,7-8,17H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCDCNGYTKRHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide
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N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide
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N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide
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N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide
Reactant of Route 6
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N-(2,5-dichlorophenyl)-2-[3-(hydrazinylcarbonyl)piperidin-1-yl]acetamide

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